molecular formula C10H23N B2704345 (2R)-2,5,5-Trimethylheptan-1-amine CAS No. 2248176-26-1

(2R)-2,5,5-Trimethylheptan-1-amine

Cat. No.: B2704345
CAS No.: 2248176-26-1
M. Wt: 157.301
InChI Key: XTHTYBGUBWXTBF-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2,5,5-Trimethylheptan-1-amine is a chiral primary amine characterized by a branched aliphatic hydrocarbon chain and a central chiral center at the second carbon of the chain. This structure places it in a valuable class of organic compounds where a nitrogen atom is bonded to one alkyl group and two hydrogen atoms, defining it as a primary amine . The (2R) stereochemistry is a critical feature, making this enantiomer particularly significant for applications in asymmetric synthesis and pharmaceutical research where specific stereoisomers are required for targeted activity. This compound is intended for research and development purposes only. Its structure suggests potential utility as a building block in organic synthesis, possibly serving as a precursor for more complex chiral amines or as a ligand in catalytic systems. Researchers may also investigate its properties related to its amine group, which is a weak base due to the lone pair of electrons on the nitrogen atom . As a high-purity chiral reagent, it is essential for creating enantiomerically pure compounds in medicinal chemistry, agrochemical research, and materials science. This product is designated For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this chemical with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

(2R)-2,5,5-trimethylheptan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N/c1-5-10(3,4)7-6-9(2)8-11/h9H,5-8,11H2,1-4H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHTYBGUBWXTBF-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CCC(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)CC[C@@H](C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2,5,5-Trimethylheptan-1-amine can be achieved through several methods. One common approach involves the alkylation of a suitable amine precursor with a halogenated heptane derivative. For example, the reaction between 2,5,5-trimethylheptan-1-ol and ammonia in the presence of a dehydrating agent can yield the desired amine. The reaction conditions typically include elevated temperatures and the use of a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2R)-2,5,5-Trimethylheptan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(2R)-2,5,5-Trimethylheptan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can serve as a ligand in the study of enzyme-substrate interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2,5,5-Trimethylheptan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the biological context.

Comparison with Similar Compounds

Key Observations :

  • Chirality differentiates the R- and S-enantiomers in biological systems. For example, the R-form may exhibit higher binding affinity to certain enzymes due to stereospecific active sites.
2.2 Spectroscopic and Analytical Comparisons

Key differences would arise in:

  • ¹H-NMR : The R-enantiomer’s methyl resonances (δ ~0.8–1.2 ppm) would split differently compared to the S-form due to diastereotopic effects.
  • 13C-NMR : Quaternary carbons at the 5,5-dimethyl positions would show distinct shifts (~25–30 ppm) versus linear amines.

Q & A

Q. What statistical models are suitable for dose-response studies involving this compound?

  • Methodology :
  • Four-Parameter Logistic (4PL) Regression : Fit nonlinear curves to dose-response data using software like GraphPad Prism. Report Hill slopes and R² values for transparency .
  • Bootstrap Resampling : Estimate confidence intervals for EC₅₀ values to account for experimental variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.